6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE

Catalog No.
S738066
CAS No.
675109-37-2
M.F
C7H9BrN2
M. Wt
201.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE

CAS Number

675109-37-2

Product Name

6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE

IUPAC Name

1-(6-bromopyridin-2-yl)-N-methylmethanamine

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

InChI

InChI=1S/C7H9BrN2/c1-9-5-6-3-2-4-7(8)10-6/h2-4,9H,5H2,1H3

InChI Key

UXUZAQVJXNKSIZ-UHFFFAOYSA-N

SMILES

CNCC1=NC(=CC=C1)Br

Canonical SMILES

CNCC1=NC(=CC=C1)Br

6-Bromo-N-methylpyrid-2-ylmethylamine is a chemical compound characterized by its unique structure, which includes a bromine atom attached to the 6-position of a pyridine ring, an N-methyl group, and a methylene bridge connecting to an amine group. This compound is part of the broader class of pyridine derivatives, which are known for their diverse biological activities and applications in pharmaceuticals and agrochemicals.

There is no documented information on the mechanism of action of this specific compound in biological systems.

  • Potential skin and eye irritant: The presence of a primary amine group suggests potential irritation to skin and eyes upon contact [].
  • Unknown respiratory effects: Inhalation hazards are unclear and require further investigation.

The reactivity of 6-bromo-N-methylpyrid-2-ylmethylamine can be attributed to the presence of both the bromine substituent and the amine functional group. Notable reactions include:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles, such as amines or alcohols.
  • Reduction Reactions: The compound can also be reduced to yield various amine derivatives, potentially enhancing its biological activity.
  • Formation of Coordination Complexes: As a ligand, it can coordinate with metal ions, forming complexes that may exhibit catalytic properties or enhanced biological activity .

6-Bromo-N-methylpyrid-2-ylmethylamine has shown potential biological activities, particularly in the context of neuropharmacology. Compounds with similar structures are often investigated for their ability to modulate neurotransmitter receptors, including:

  • NMDA Receptors: Some derivatives have been identified as positive allosteric modulators of NMDA receptors, which play a critical role in synaptic plasticity and memory function .
  • Antimicrobial Activity: Certain pyridine derivatives exhibit antimicrobial properties, making them candidates for further development in treating infections.

The synthesis of 6-bromo-N-methylpyrid-2-ylmethylamine typically involves multi-step organic reactions. A common synthetic route includes:

  • Bromination: Starting from 2-pyridinemethanol or related precursors, bromination at the 6-position is performed using brominating agents.
  • Alkylation: The resulting bromo compound is then subjected to alkylation with N-methylamine or similar reagents.
  • Final Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity .

The applications of 6-bromo-N-methylpyrid-2-ylmethylamine span various fields:

  • Pharmaceuticals: It serves as a precursor or building block in the synthesis of drugs targeting neurological disorders.
  • Agricultural Chemicals: Its derivatives may be utilized in developing agrochemicals due to their potential herbicidal or fungicidal properties.
  • Material Science: Compounds with similar structures are explored for use in creating novel materials with specific electronic or optical properties.

Studies investigating the interactions of 6-bromo-N-methylpyrid-2-ylmethylamine with biological targets have revealed insights into its mechanism of action. Notably:

  • Receptor Binding Studies: Research has demonstrated how this compound interacts with NMDA receptors, influencing synaptic transmission and plasticity.
  • Enzyme Inhibition: Some studies suggest potential inhibitory effects on enzymes involved in neurotransmitter metabolism, although further investigation is required to confirm these findings .

Several compounds share structural similarities with 6-bromo-N-methylpyrid-2-ylmethylamine. A comparison highlights their unique characteristics:

Compound NameStructure CharacteristicsUnique Features
6-Chloro-N-methylpyrid-2-ylmethylamineChlorine instead of brominePotentially different receptor binding profiles
2-Amino-6-bromopyridineAmino group at the 2-positionDifferent biological activity spectrum
5-Bromo-N-methylpyridin-3-ylmethylamineBromine at the 5-positionMay exhibit distinct pharmacological effects
6-Fluoro-N-methylpyrid-2-ylmethylamineFluorine instead of bromineEnhanced lipophilicity potentially affecting bioavailability

These compounds illustrate variations in halogen substitutions and functional groups that can significantly influence their biological activities and applications.

XLogP3

1.3

Wikipedia

1-(6-Bromopyridin-2-yl)-N-methylmethanamine

Dates

Modify: 2023-08-15

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